molecular formula C6H7BBrNO3 B13461248 (5-Bromo-6-methoxypyridin-3-yl)boronic acid

(5-Bromo-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B13461248
M. Wt: 231.84 g/mol
InChI Key: TZUIATNNUBDKKI-UHFFFAOYSA-N
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Description

(5-Bromo-6-methoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-methoxypyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation of the boronic acid group would yield an alcohol or ketone.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-6-methoxypyridin-3-yl)boronic acid is unique due to the presence of both bromine and methoxy substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The bromine atom provides a handle for further functionalization, while the methoxy group can modulate the electronic properties of the molecule.

Properties

Molecular Formula

C6H7BBrNO3

Molecular Weight

231.84 g/mol

IUPAC Name

(5-bromo-6-methoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C6H7BBrNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3

InChI Key

TZUIATNNUBDKKI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)OC)Br)(O)O

Origin of Product

United States

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